![molecular formula C21H20N4O2 B6044199 2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one](/img/structure/B6044199.png)
2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one
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Overview
Description
2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one is a complex organic compound with a unique structure that combines elements of pyrrole and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with a suitable pyrrole derivative, followed by cyclization and functional group modifications to introduce the quinazoline moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
- 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin
Uniqueness
What sets 2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one apart is its unique combination of pyrrole and quinazoline structures, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-13-5-7-14(8-6-13)25-11-17(26)18(19(25)22)20-23-16-9-4-12(2)10-15(16)21(27)24-20/h4-10,22,26H,3,11H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDRPRLUZTPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=C(C=C(C=C4)C)C(=O)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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